molecular formula C24H18N4O5 B2855547 methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate CAS No. 1021118-75-1

methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Cat. No. B2855547
CAS RN: 1021118-75-1
M. Wt: 442.431
InChI Key: MJSMNRLDLGGSCX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups, including a furan ring, an oxadiazole ring, an indole ring, and an amide linkage . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide . The oxadiazole ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Techniques such as NMR and X-ray crystallography could potentially be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan, oxadiazole, and indole rings, as well as the amide linkage. Furan rings can undergo reactions at the 2- and 5-positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .

Scientific Research Applications

Antimycobacterial Agents

The furan ring present in the compound is known to contribute to antimycobacterial activity. Compounds with similar furan structures have been identified as promising classes of antimycobacterial agents, capable of interfering with iron homeostasis in mycobacteria . This suggests that our compound could be explored for its potential to act against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis.

Antitubercular Agent Synthesis

The 1,3,4-oxadiazole moiety is significant in the synthesis of antitubercular agents. Research has shown that derivatives of 1,3,4-oxadiazole have a broad spectrum of biological activities, including antitubercular properties . Therefore, this compound could be used in the development of new drugs targeting unexplored molecular targets in the fight against tuberculosis.

SIRT2 Inhibition for Neurodegenerative Diseases

Compounds containing the indole moiety have been associated with pharmacological activities, including the inhibition of SIRT2 (sirtuin 2). SIRT2 inhibitors are being studied for their potential therapeutic effects in neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The indole group in our compound could be pivotal in the design of new SIRT2 inhibitors.

Catalysis and Organic Synthesis

The compound’s structure indicates potential use in catalytic organic synthesis. Furan derivatives are valuable in catalysis, particularly in biomass conversion processes . The compound could be involved in novel catalytic methodologies that emphasize sustainability and efficiency in organic synthesis.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were used as a drug, it might interact with biological targets through the indole ring or the amide linkage .

properties

IUPAC Name

methyl 4-[[2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c1-31-24(30)15-8-10-16(11-9-15)25-21(29)14-28-13-18(17-5-2-3-6-19(17)28)22-26-27-23(33-22)20-7-4-12-32-20/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSMNRLDLGGSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

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